molecular formula C10H11Cl2N B3164617 [(2,3-Dichlorophenyl)methyl](prop-2-en-1-yl)amine CAS No. 893591-59-8

[(2,3-Dichlorophenyl)methyl](prop-2-en-1-yl)amine

Cat. No.: B3164617
CAS No.: 893591-59-8
M. Wt: 216.1 g/mol
InChI Key: RBPMZIAUEBQZTK-UHFFFAOYSA-N
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Description

(2,3-Dichlorophenyl)methylamine is an organic compound characterized by the presence of a dichlorophenyl group attached to a prop-2-en-1-ylamine moiety

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have a broad range of targets.

Mode of Action

It’s suggested that the compound might act through the inhibition of cdk8

Biochemical Pathways

Similar compounds have been found to affect a variety of biochemical pathways , suggesting that this compound may also have a broad range of effects.

Pharmacokinetics

Similar compounds have been found to have diverse pharmacokinetic properties , suggesting that this compound may also have a complex pharmacokinetic profile.

Result of Action

It’s suggested that the compound might have a potential trypanocidal effect

Action Environment

Similar compounds have been found to be influenced by a variety of environmental factors , suggesting that this compound may also be sensitive to its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dichlorophenyl)methylamine typically involves the reaction of 2,3-dichlorobenzyl chloride with allylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of (2,3-Dichlorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dichlorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where one or both chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(2,3-Dichlorophenyl)methylamine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a precursor for biologically active compounds, potentially exhibiting antimicrobial or antiviral properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s chemical properties make it useful in various industrial processes, including the production of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    (2,6-Dichlorophenyl)methylamine: Similar in structure but with different chlorine atom positions, affecting its chemical reactivity and biological activity.

    (2,4-Dichlorophenyl)methylamine: Another structural isomer with distinct properties due to the different positioning of chlorine atoms.

Uniqueness

(2,3-Dichlorophenyl)methylamine is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both dichlorophenyl and allylamine groups provides a versatile framework for further chemical modifications and functionalization.

Properties

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c1-2-6-13-7-8-4-3-5-9(11)10(8)12/h2-5,13H,1,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPMZIAUEBQZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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